methyl 4-(4-bromophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Overview
Description
Methyl 4-(4-bromophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a benzothiazine ring system in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The compound, also known as methyl 4-(4-bromophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate, is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide scaffold . This scaffold is known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators
Mode of Action
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold, to which this compound belongs, is known to interact with various targets depending on the functional groups attached to the ring .
Biochemical Pathways
Derivatives of the 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to affect various biochemical pathways depending on their specific targets .
Result of Action
Derivatives of the 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(4-bromophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves the condensation of 4-bromobenzaldehyde with 2-aminobenzenesulfonamide under acidic conditions to form the benzothiazine ring. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the bromophenyl group, potentially converting the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted benzothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
- Methyl 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Methyl 4-(4-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
- Methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Uniqueness: Methyl 4-(4-bromophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, and can enhance the compound’s binding affinity to certain molecular targets.
Properties
IUPAC Name |
methyl 4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO4S/c1-22-16(19)15-10-18(12-8-6-11(17)7-9-12)13-4-2-3-5-14(13)23(15,20)21/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJQPMGOMWVIFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C2S1(=O)=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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